Methyl 5-methylhex-2-ynoate
Overview
Description
Methyl 5-methylhex-2-ynoate is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by its unique structure, which includes an ester functional group and an alkyne moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methylhex-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhex-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methylhex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of 5-methylhex-2-ynoic acid or diketones.
Reduction: Formation of 5-methylhex-2-ene or 5-methylhexane.
Substitution: Formation of various esters or acids depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylhex-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-methylhex-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can modulate enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Methyl 5-hexynoate: Similar structure but lacks the methyl group at the 5-position.
Methyl 2-hexynoate: Similar structure but with the alkyne group at a different position.
Ethyl 5-methylhex-2-ynoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-methylhex-2-ynoate is unique due to the presence of both a methyl group at the 5-position and an alkyne moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-methylhex-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQBVYBDJTKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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